(R)-Enflurane

Descripción general

Descripción

®-Enflurane is a chiral isomer of enflurane, a halogenated ether used as an inhalational anesthetic It is known for its rapid onset and recovery times, making it a valuable agent in surgical anesthesia

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-Enflurane involves the halogenation of diethyl ether followed by fluorination. The process typically starts with the chlorination of diethyl ether to form 2-chloro-1,1,2-trifluoroethyl ether. This intermediate is then subjected to fluorination using hydrogen fluoride in the presence of a catalyst to yield ®-Enflurane.

Industrial Production Methods: Industrial production of ®-Enflurane follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Análisis De Reacciones Químicas

Oxidative Metabolism via Hepatic CYP2E1

(R)-Enflurane is metabolized predominantly by cytochrome P450 2E1 (CYP2E1) in the liver, producing inorganic fluoride ions (F⁻) and difluoromethoxydifluoroacetic acid (DFMDFA) as primary metabolites .

-

Key Study : Human liver microsomes metabolize this compound 1.4–2.1× faster than the (S)-enantiomer, indicating stereoselective CYP2E1 activity .

-

Metabolic Rate : 9% of inhaled this compound undergoes hepatic oxidation, with recombinant CYP2E1 showing an IC₅₀ of 206 μM for R-type calcium channel inhibition .

Stereoselective Metabolic Differences

This compound exhibits enantiomer-specific metabolic kinetics compared to its (S)-counterpart:

| Parameter | This compound | (S)-Enflurane | Racemic Enflurane |

|---|---|---|---|

| CYP2E1 metabolism rate | 1.9× higher | Baseline | Intermediate |

| Fluoride ion yield | 40% higher | 20% lower | Variable |

-

Mechanism : Direct substrate oxidation by CYP2E1, not reactive oxygen species, drives stereoselectivity .

-

Clinical Relevance : Higher this compound metabolism correlates with increased fluoride-associated renal toxicity .

Thermal Decomposition Products

Exposure to heat or fire induces decomposition into toxic halogenated compounds:

-

Stability : this compound decomposes slowly under UV light but rapidly in alkaline environments (e.g., CO₂ absorbers) .

Alkaline Degradation and Conjugation

In alkaline conditions (pH > 10), this compound forms reactive intermediates that conjugate with thiols:

-

Evidence : Alkaline degradation products of enflurane form covalent bonds with renal proteins, implicating them in rare cases of postoperative renal dysfunction .

Reactivity with Biological Targets

This compound modulates ion channels and receptors, contributing to anesthetic effects:

Aplicaciones Científicas De Investigación

Clinical Applications

1. General Anesthesia

(R)-Enflurane is widely used for both the induction and maintenance of general anesthesia. Its high potency allows for rapid adjustments in anesthesia depth, making it suitable for various surgical procedures. The anesthetic's stability and predictable pharmacokinetics contribute to its continued use in clinical settings .

2. Analgesia during Labor

In addition to its anesthetic properties, this compound has been employed to induce analgesia during vaginal deliveries. This application highlights its versatility in providing pain relief while maintaining consciousness .

Mechanistic Insights

1. Interaction with Neurotransmitter Receptors

Research indicates that this compound interacts with several neurotransmitter receptors, including GABA_A and glycine receptors. These interactions are believed to mediate its central nervous system depressant effects. Studies suggest that approximately 30% of the depressant effects are attributed to GABA_A receptor binding, while glycine receptors account for about 20% .

2. Metabolism and Hepatic Toxicity

The metabolism of this compound is primarily facilitated by cytochrome P450 2E1 in the liver, leading to the formation of difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride. Notably, studies have shown a stereoselective metabolism favoring this compound over its (S) counterpart, with a ratio of approximately 2:1 in human liver microsomes . However, enflurane has been associated with hepatotoxicity in some cases, resembling the effects seen with other halogenated anesthetics such as halothane .

Case Studies

Case Study 1: Hepatotoxicity Analysis

A clinicopathologic study analyzed 24 cases of enflurane anesthesia-associated hepatic injury. The findings revealed that postoperative fever and jaundice were common symptoms, often appearing after a latent period of about eight days post-exposure. Liver biopsies typically showed centrilobular necrosis and ballooning degeneration, indicating potential metabolic idiosyncrasies linked to prior exposure to halogenated anesthetics .

Case Study 2: Anesthetic Efficacy and Metabolism

A study investigating the metabolism of this compound demonstrated significant differences in metabolic rates between enantiomers. The research utilized microsomes from human livers to quantify the metabolism rates and confirmed that this compound was metabolized more rapidly than (S)-enflurane across different liver samples .

Data Tables

Mecanismo De Acción

®-Enflurane exerts its anesthetic effects by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and inhibition of neuronal firing. The compound also affects other ion channels and neurotransmitter systems, contributing to its overall anesthetic properties.

Comparación Con Compuestos Similares

Isoflurane: Another halogenated ether with similar anesthetic properties but a different halogenation pattern.

Desflurane: Known for its rapid onset and recovery, similar to ®-Enflurane, but with a different molecular structure.

Sevoflurane: A halogenated ether with a lower blood-gas partition coefficient, leading to faster induction and recovery times.

Uniqueness: ®-Enflurane is unique due to its specific chiral configuration, which can influence its pharmacokinetics and pharmacodynamics. Its stability and minimal side effects make it a preferred choice in certain clinical settings.

Actividad Biológica

(R)-Enflurane is a halogenated inhalational anesthetic that has been widely studied for its biological activity, particularly its pharmacokinetics, metabolism, and potential toxicological effects. This article provides a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.

This compound is one of the enantiomers of enflurane, a volatile anesthetic primarily used in clinical settings for induction and maintenance of anesthesia. The mechanism of action is not fully elucidated; however, it is believed to involve interactions with various neurotransmitter systems. Studies indicate that this compound binds to GABAA receptors and glycine receptors, leading to depressant effects at the ventral neural horn, which contributes to its anesthetic properties .

Pharmacokinetics and Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 enzymes in the liver. Research has shown that this compound is metabolized more efficiently than its (S)-enantiomer. A study revealed that the ratio of this compound to (S)-enflurane metabolism in human liver microsomes was approximately 2:1, indicating a significant stereoselectivity in its metabolic pathway . The major metabolic products include difluoromethoxydifluoroacetic acid (DFMDFA) and inorganic fluoride .

Table 1: Metabolic Ratios of Enflurane Enantiomers

| Liver Sample | This compound Metabolism | (S)-Enflurane Metabolism | Ratio (R:S) |

|---|---|---|---|

| Sample 1 | Higher | Lower | 2.1:1 |

| Sample 2 | Higher | Lower | 1.9:1 |

| Sample 3 | Higher | Lower | 1.4:1 |

Toxicological Effects

Despite its efficacy as an anesthetic, this compound has been associated with certain toxicological effects. Notably, renal toxicity has been reported in some cases following enflurane anesthesia. This toxicity was initially attributed to oxidative metabolism leading to elevated levels of inorganic fluoride; however, further investigations suggested that the formation of nephrotoxic metabolites during alkaline degradation may also play a role .

Case Study: Hepatotoxicity Associated with Enflurane

A clinicopathologic study analyzed 24 cases of hepatic injury linked to enflurane anesthesia. The findings revealed clinical and histological features similar to those observed with other halogenated anesthetics like halothane. Symptoms included jaundice and postoperative fever, with liver biopsies showing centrilobular necrosis .

Clinical Implications

The stereoselective metabolism of this compound has implications for its clinical use. Understanding the differential metabolism can help optimize dosing regimens and minimize adverse effects. Furthermore, monitoring for potential hepatotoxicity and renal complications is crucial in patients receiving this anesthetic.

Propiedades

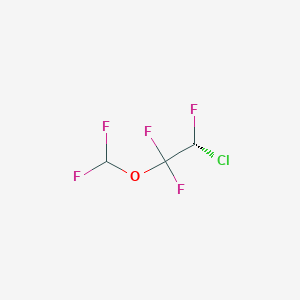

IUPAC Name |

(2R)-2-chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(5)3(8,9)10-2(6)7/h1-2H/t1-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGQOUSTVILISH-SFOWXEAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(OC(F)F)(F)F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904634 | |

| Record name | (R)-Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22194-22-5 | |

| Record name | Enflurane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022194225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Enflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENFLURANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNU2UF1MBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.